REACTION_CXSMILES
|
[BH4-].[Na+].[CH2:3]([N:12]1[C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=2[N:14]2[CH2:21][CH2:22][N:23]=[C:13]12)[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5].[ClH:24]>CO>[ClH:24].[OH:5][CH:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[CH2:3][N:12]1[C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=2[N:14]2[CH2:21][CH2:22][N:23]=[C:13]12 |f:0.1,5.6|
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
1.94 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)C1=CC=CC=C1)N1C=2N(C3=C1C=CC=C3)CCN2
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
Continue stirring for a further four hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
leave until the next day
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Type
|
CUSTOM
|
Details
|
evaporate the methanol
|
Type
|
ADDITION
|
Details
|
Treat the residue with a solution of ammonium hydroxide
|
Type
|
EXTRACTION
|
Details
|
extract with chloroform
|
Type
|
CUSTOM
|
Details
|
Recrystallise from ethanol the residue
|
Type
|
EXTRACTION
|
Details
|
from extraction
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
Cl.OC(CN1C=2N(C3=C1C=CC=C3)CCN2)C2=CC=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |